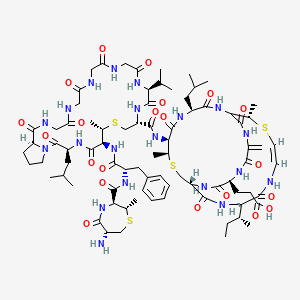Mersacidin

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Description
Mersacidin is a natural product found in Bacillus subtilis with data available.
Mersacidin is a ribosomally synthesized and post-translationally modified peptide, classified as a lantibiotic. It is produced by the bacterium Bacillus sp. strain HIL Y-85,54728 and consists of 20 amino acids, featuring a unique structure that includes multiple lanthionine rings. This structural configuration contributes to its stability and antimicrobial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Mersacidin's mechanism of action involves the inhibition of bacterial cell wall biosynthesis by binding to the peptidoglycan precursor lipid II, thereby disrupting transglycosylation reactions essential for cell wall formation .
The primary chemical reaction involving mersacidin is its complexation with lipid II, a crucial component in the synthesis of bacterial cell walls. This interaction inhibits the transglycosylation step in peptidoglycan biosynthesis, which is vital for maintaining cell wall integrity. Mersacidin's binding to lipid II prevents its utilization in constructing the polysaccharide layer of the bacterial cell wall, leading to cell lysis and death . The compound's ability to induce a significant cell wall stress response in Staphylococcus aureus has been noted, highlighting its effectiveness even at sub-inhibitory concentrations .
Mersacidin exhibits potent antibacterial activity against various Gram-positive bacteria. Its effectiveness has been demonstrated in both in vitro and in vivo studies, where it significantly reduced bacterial counts in infected animal models without causing notable toxicity . The minimum inhibitory concentration (MIC) of mersacidin against MRSA has been established through serial dilution methods, confirming its potential as a therapeutic agent . Additionally, it has been shown to induce an immune response characterized by elevated levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α .
The synthesis of mersacidin primarily occurs within Bacillus strains through ribosomal synthesis followed by post-translational modifications. The biosynthetic pathway involves specific enzymes responsible for introducing lanthionine rings and other modifications that enhance the peptide's stability and activity . Recent advancements allow for heterologous expression of mersacidin in Escherichia coli, enabling researchers to produce inactive prepeptide forms that can be activated post-purification. This method facilitates further studies on mersacidin's structure-function relationships and potential engineering for enhanced antimicrobial properties .
Mersacidin shows promise as a therapeutic agent against resistant bacterial strains, particularly MRSA. Its unique mechanism of action makes it a candidate for developing new antibiotics that can circumvent existing resistance mechanisms seen with conventional antibiotics like vancomycin. Additionally, due to its structural characteristics, mersacidin is also of interest for lantibiotic engineering, potentially leading to novel derivatives with improved efficacy or spectrum of activity .
Studies on mersacidin have revealed its interactions with various bacterial systems. Notably, it induces a robust cell wall stress response in Staphylococcus aureus, activating genes associated with the VraSR regulatory system that mediates resistance to cell wall-targeting antibiotics . Unlike other lantibiotics such as nisin, which rapidly depolarize bacterial membranes, mersacidin's slower action allows bacteria to mount a stress response, making it an interesting subject for further research into antibiotic resistance mechanisms .
Mersacidin belongs to a broader class of lantibiotics that share similar structural features and modes of action but differ in their specific interactions and biological activities. Below is a comparison with other notable lantibiotics:
| Compound | Structure Features | Mechanism of Action | Target Bacteria | Unique Characteristics |
|---|---|---|---|---|
| Mersacidin | 20 amino acids; lanthionine rings | Inhibits cell wall biosynthesis via lipid II complexation | Gram-positive bacteria (MRSA) | Induces cell wall stress response |
| Nisin | 34 amino acids; multiple rings | Forms pores in membranes leading to depolarization | Gram-positive bacteria | Rapid action; less effective against resistant strains |
| Bacitracin | 11 amino acids; cyclic structure | Inhibits peptidoglycan synthesis | Gram-positive bacteria | Primarily acts on peptidoglycan precursors |
| Lacticin 3147 | 34 amino acids; lanthionine rings | Disrupts membrane integrity | Lactococcus lactis | Effective against lactic acid bacteria |
Mersacidin's unique ability to induce a stress response while inhibiting cell wall synthesis sets it apart from other lantibiotics, providing potential avenues for therapeutic applications where traditional antibiotics fail .








